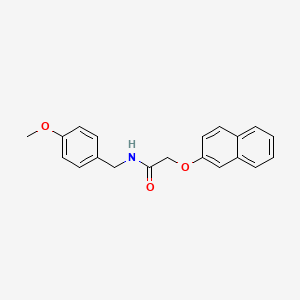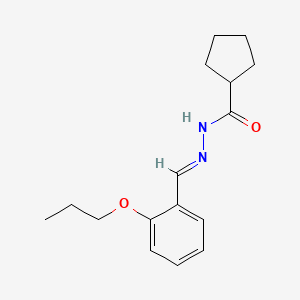
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-715 is a derivative of acetamide, and its synthesis method involves the reaction of 2-(2-naphthyloxy)acetic acid with 4-methoxybenzylamine.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been shown to reduce pain in animal models of acute and chronic pain. In terms of anti-cancer effects, N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is important for maintaining gastrointestinal and renal function. Another advantage is its low toxicity, as it has been shown to be well-tolerated in animal models. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For research include investigating its potential as a therapeutic agent for other diseases and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-(2-naphthyloxy)acetic acid with 4-methoxybenzylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white powder with a melting point of 175-177°C.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Kim et al. (2017), N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide was found to inhibit the growth of human prostate cancer cells by inducing apoptosis and cell cycle arrest. Another study by Lee et al. (2018) demonstrated that N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has anti-inflammatory and analgesic effects in a mouse model of acute inflammation.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-18-9-6-15(7-10-18)13-21-20(22)14-24-19-11-8-16-4-2-3-5-17(16)12-19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMWJTVFIIURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)